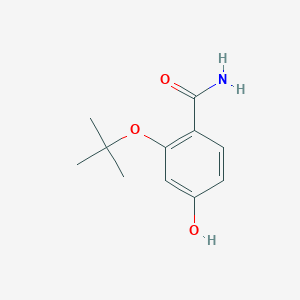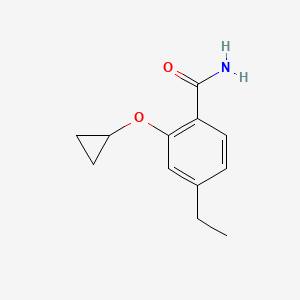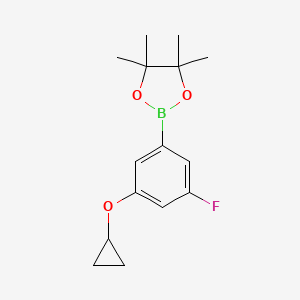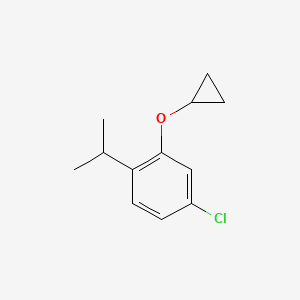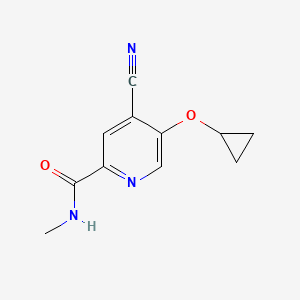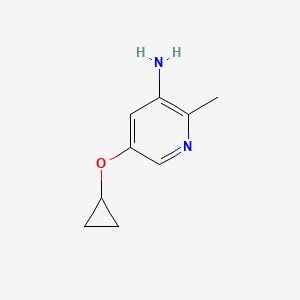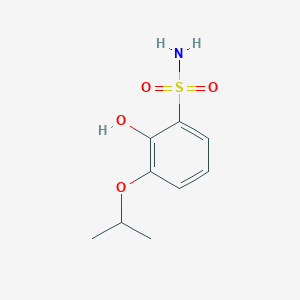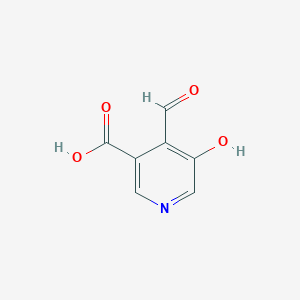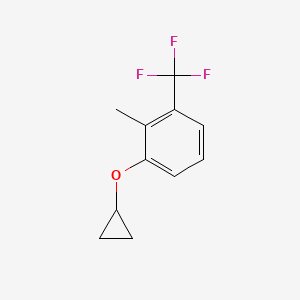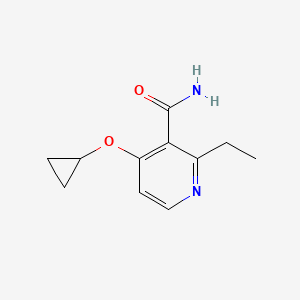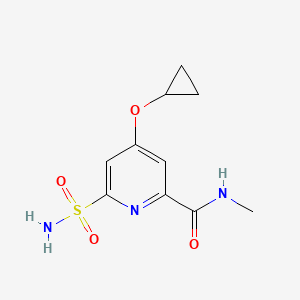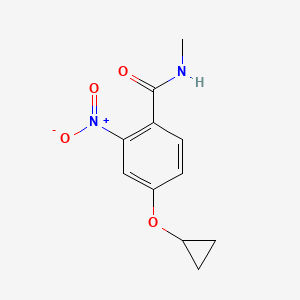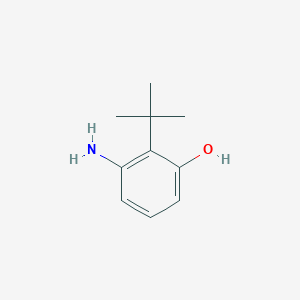
3-Amino-2-tert-butylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-tert-butylphenol is an organic compound characterized by the presence of an amino group (-NH2) and a tert-butyl group (-C(CH3)3) attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the acid-catalyzed alkylation of phenol with isobutene, resulting in the formation of tert-butylphenol . The amino group can then be introduced through nitration followed by reduction or through direct amination reactions.
Industrial Production Methods: Industrial production of 3-Amino-2-tert-butylphenol often employs catalytic systems to enhance the efficiency and selectivity of the reactions. For example, ionic liquids have been used as catalysts for the alkylation of phenol with tert-butyl alcohol, providing a recyclable and environmentally friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-2-tert-butylphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group activates the phenol ring towards electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Common Reagents and Conditions:
Nitration: Typically involves the use of nitric acid and sulfuric acid.
Reduction: Common reducing agents include hydrogen gas with a metal catalyst or sodium borohydride.
Major Products Formed:
Nitration: Produces nitro derivatives of this compound.
Reduction: Results in the formation of corresponding amines.
Applications De Recherche Scientifique
3-Amino-2-tert-butylphenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Amino-2-tert-butylphenol involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenol group can undergo oxidation to form reactive intermediates, which can further interact with biological molecules .
Comparaison Avec Des Composés Similaires
2-tert-Butylphenol: Lacks the amino group, making it less reactive in certain chemical reactions.
4-tert-Butylphenol: Another isomer with different substitution patterns, affecting its chemical properties and applications.
Uniqueness: 3-Amino-2-tert-butylphenol is unique due to the presence of both an amino group and a tert-butyl group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its isomers and other similar compounds.
Propriétés
IUPAC Name |
3-amino-2-tert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6,12H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNYYSJRMVXLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC=C1O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
